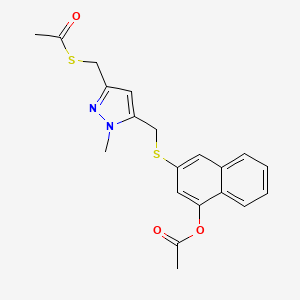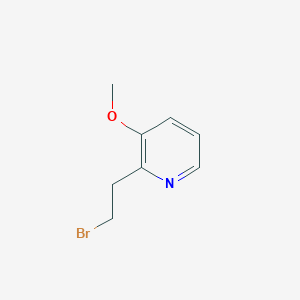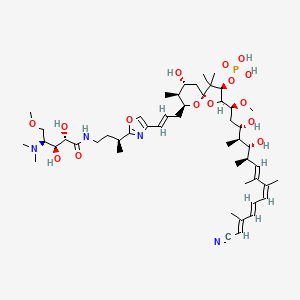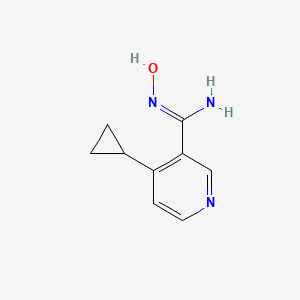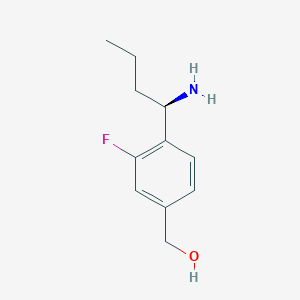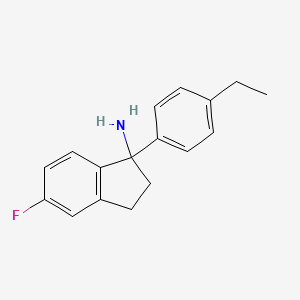
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound with a complex structure that includes an ethylphenyl group, a fluorine atom, and an indene backbone
Méthodes De Préparation
The synthesis of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and fluorobenzene.
Formation of Indene Backbone: The indene backbone is formed through a series of cyclization reactions.
Introduction of Fluorine: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
Analyse Des Réactions Chimiques
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions: Typical reagents include NFSI for fluorination, sodium borohydride for reduction, and various acids or bases for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include fluorinated amines, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(4-Ethylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with similar compounds such as:
1-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-5-fluoro-2,3-dihydro-1H-inden-1-amine: The methyl group instead of the ethyl group can lead to variations in reactivity and potency.
1-(4-Ethylphenyl)-5-chloro-2,3-dihydro-1H-inden-1-amine: The presence of chlorine instead of fluorine can affect the compound’s stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H18FN |
|---|---|
Poids moléculaire |
255.33 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-5-fluoro-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C17H18FN/c1-2-12-3-5-14(6-4-12)17(19)10-9-13-11-15(18)7-8-16(13)17/h3-8,11H,2,9-10,19H2,1H3 |
Clé InChI |
VZWZAVVUGUMZOH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CCC3=C2C=CC(=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


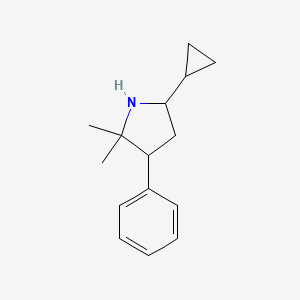

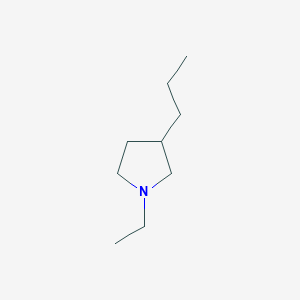
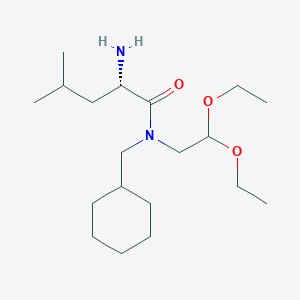

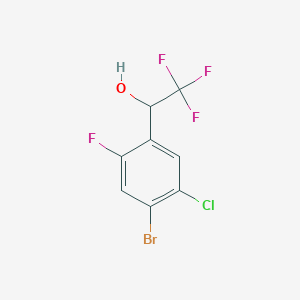
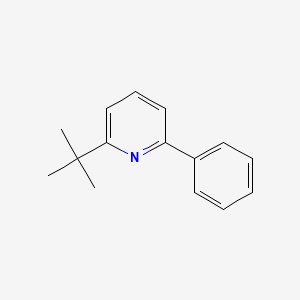
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
